3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Overview
Description
3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a chemical compound known for its diverse applications in scientific research. This compound belongs to the class of triazolopyridine derivatives, which are recognized for their potential biological activities, including anti-tumor and antiviral properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline, have been reported to exhibit antiviral and antimicrobial activities .
Mode of Action
It’s worth noting that triazole-containing compounds have been reported to interact with their targets by inhibiting key enzymes or proteins, thereby disrupting essential biological processes .
Biochemical Pathways
Similar compounds have been reported to interfere with various biochemical pathways, leading to their antiviral and antimicrobial effects .
Result of Action
Similar compounds have been reported to exhibit cytotoxicity and antiviral activity .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the interaction of imidates with corresponding hydrazides, followed by cyclization with esters of fluorinated acids or activated carbonyl compounds . Another environmentally friendly method involves the use of dicationic molten salts based on Tropine for the synthesis of triazolopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient synthetic routes are often employed to ensure high yield and purity. The compound is typically stored at -20°C and shipped at ambient temperature .
Chemical Reactions Analysis
Types of Reactions
3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including cyclization, oxidation, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazides, esters of fluorinated acids, and activated carbonyl compounds. Cyclization reactions often require refluxing in toluene or other suitable solvents .
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, which may exhibit enhanced biological activities or improved chemical stability.
Scientific Research Applications
3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use in the development of antiviral drugs due to its activity against certain viruses.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits anti-tumor activity and c-Met kinase inhibition.
Pyrido[2,3-d]pyrimidine: Synthesized using similar environmentally friendly methods.
Uniqueness
3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid stands out due to its specific anti-tumor and antiviral activities, making it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
3-(2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-5-2-3-6-10(9)12-15-16-13-11(14(18)19)7-4-8-17(12)13/h2-8H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMIVLLFAYPHJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C3N2C=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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